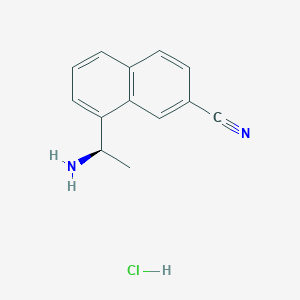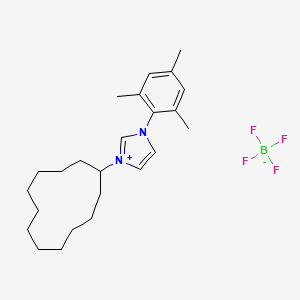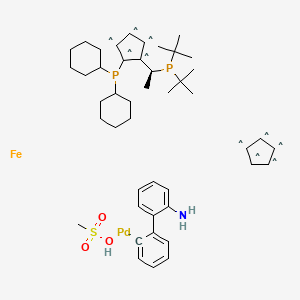![molecular formula C22H31ClN2 B6309885 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95% CAS No. 1583244-12-5](/img/structure/B6309885.png)
1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95% is a useful research compound. Its molecular formula is C22H31ClN2 and its molecular weight is 358.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95% is 358.2175767 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Systems and Organic Synthesis
1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride belongs to a class of imidazolium salts, which have been extensively used as carbene precursors or solvents for ruthenium-catalyzed diene and enyne metathesis. These catalytic systems facilitate the rearrangement of silylated enynes and allyl propargyl ethers into cyclic derivatives bearing a conjugated diene structure. The versatility of these catalytic systems, prepared in situ from ruthenium sources and imidazolium or imidazolinium chloride, demonstrates their potential in organic synthesis, particularly for cycloisomerization products or metathesis compounds when acetylene is present (Sémeril, Bruneau, & Dixneuf, 2002).
Ionic Liquids and Material Science
Imidazolium-based ionic liquids, including variants similar to the chemical structure , exhibit unique physicochemical properties such as nonflammability, negligible volatility, and high ion conductivity. These properties have been leveraged in the modification of materials for solid-phase extraction, liquid and gas chromatography, and capillary electrochromatography. Imidazolium salts have been shown to modify silica, polymers, and monoliths, underscoring their importance in materials science for applications ranging from analytical chemistry to environmental engineering (Vidal, Riekkola, & Canals, 2012).
Polysaccharide Processing
Imidazolium salts are effective solvents for polysaccharides such as cellulose, facilitating its dissolution for further chemical modification. This application is crucial for the development of sustainable materials, as it allows the homogeneous acylation, carbanilation, and silylation of cellulose under mild conditions. The dissolution of cellulose in imidazolium chloride-based ionic liquids, which are analogous in functionality to the compound , enables the creation of various cellulose esters and derivatives with controlled degree of substitution. This process highlights the role of imidazolium salts in advancing green chemistry and material innovation (Heinze et al., 2008).
Anticancer Research
Research into the anticancer activities of mononuclear ruthenium(II) coordination complexes, which may utilize imidazolium salts as ligands or components, underscores the potential of these compounds in medicinal chemistry. The distinct advantages of ruthenium compounds, such as reduced toxicity and unique mechanisms of action compared to platinum-based complexes, are highlighted. Imidazolium salts, through their use in catalytic systems or as part of the ligand structure, contribute to the development of ruthenium-based antitumor agents, demonstrating their importance beyond traditional applications in synthesis and materials science (Motswainyana & Ajibade, 2015).
properties
IUPAC Name |
1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N2.ClH/c1-14-9-15(2)21(16(3)10-14)24-8-7-23(13-24)20-12-18-11-19(17(20)4)22(18,5)6;/h7-10,13,17-20H,11-12H2,1-6H3;1H/q+1;/p-1/t17-,18+,19-,20-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZQCQFSBPULGX-BOJUQBCTSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1[N+]3=CN(C=C3)C4=C(C=C(C=C4C)C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2C[C@H](C2(C)C)C[C@H]1[N+]3=CN(C=C3)C4=C(C=C(C=C4C)C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1R,2R,3R,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Iron(III) 1,3,5-benzenetricarboxylate hydrate, porous (F-free MIL-100(Fe), KRICT F100) [Iron trimesate]](/img/structure/B6309821.png)
![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)
![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)


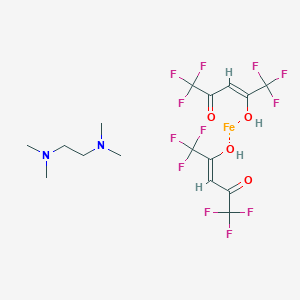
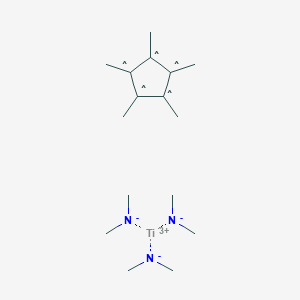
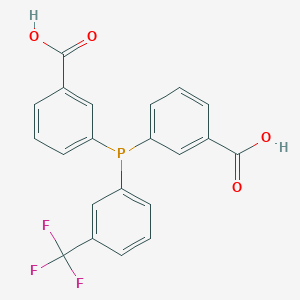
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)
